

Z-Phe-Ala-Diazomethylketone supplier and purchasing information

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Compound of Interest

Compound Name: Z-Phe-Ala-Diazomethylketone

Cat. No.: B8270037

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Z-Phe-Ala-Diazomethylketone: A Guide for Researchers

For Immediate Release

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing **Z-Phe-Ala-Diazomethylketone** (Z-FA-DMK), a versatile biochemical tool with significant potential in various research fields.

Overview and Mechanism of Action

Z-Phe-Ala-Diazomethylketone, also known as Z-FA-CHN₂, is a potent and specific inhibitor of thiol proteinases, with particular activity against cathepsins B and L.^{[1][2]} Its utility extends to the field of neurodegenerative disease research, where it has been shown to directly bind to Aβ₄₂ monomers and small oligomers. This interaction inhibits the formation of Aβ₄₂ dodecamers and subsequent fibril formation, highlighting its potential as a therapeutic agent for conditions such as Alzheimer's disease.^{[3][4][5][6]}

The dual-action mechanism of **Z-Phe-Ala-Diazomethylketone**, targeting both enzymatic pathways and protein aggregation, makes it a valuable tool for a wide range of studies.

Supplier and Purchasing Information

A variety of suppliers offer **Z-Phe-Ala-Diazomethylketone** for research purposes. The following table summarizes key purchasing information from several vendors. Please note that pricing and availability are subject to change and should be confirmed with the respective supplier.

Supplier	Catalog Number	Purity	Available Quantities	CAS Number
GlpBio	GA23891	>98.00%	5mg, 10mg, 25mg, 50mg	71732-53-1
Chem-Impex	07332	99%	Not specified	71732-53-1
MedChemExpress	HY-111631	Not specified	Not specified	71732-53-1
AbMole BioScience	M52665	Not specified	Not specified	71732-53-1
TargetMol	T80104	Not specified	Not specified	71732-53-1
Bachem	N-1040	Not specified	Not specified	Not specified

Application Notes

Z-Phe-Ala-Diazomethylketone is a valuable reagent for a variety of applications, including:

- **Enzyme Inhibition Studies:** As a specific inhibitor of cathepsins B and L, it is an ideal tool for elucidating the roles of these proteases in various physiological and pathological processes.
- **Neurodegenerative Disease Research:** Its ability to inhibit amyloid-beta aggregation makes it a critical component in studies aimed at understanding and developing treatments for Alzheimer's disease.[3][5]
- **Peptide Synthesis and Drug Discovery:** The unique diazo functionality of **Z-Phe-Ala-Diazomethylketone** allows for its use as a building block in the synthesis of novel peptides and potential therapeutic compounds.[1]

- Cell Biology: It can be used to probe the function of lysosomal proteases in cellular processes such as autophagy and apoptosis.

Experimental Protocols

The following are detailed protocols for key experiments utilizing **Z-Phe-Ala-Diazomethylketone**.

In Vitro Cathepsin B Inhibition Assay

This protocol is adapted from standard fluorometric cathepsin B inhibitor screening assays.

Materials:

- **Z-Phe-Ala-Diazomethylketone**
- Human Cathepsin B, active enzyme
- Cathepsin B Substrate (e.g., Z-Arg-Arg-AMC)
- Assay Buffer (e.g., 45 mM sodium acetate, 0.9 mM EDTA, 4.5 mM DTT, 0.0045% Brij®35, pH 5.5)
- 96-well black microplate
- Fluorometric microplate reader (Excitation: 340-400 nm, Emission: 460-505 nm)

Procedure:

- Prepare **Z-Phe-Ala-Diazomethylketone** Stock Solution: Dissolve **Z-Phe-Ala-Diazomethylketone** in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution.
- Prepare Working Solutions: Serially dilute the stock solution with Assay Buffer to achieve a range of desired inhibitor concentrations.
- Enzyme Preparation: Dilute the active Cathepsin B enzyme in Assay Buffer to the recommended working concentration.

- Assay Reaction: a. To each well of the 96-well plate, add 50 μ L of the diluted Cathepsin B enzyme solution. b. Add 10 μ L of the **Z-Phe-Ala-Diazomethylketone** working solutions or a vehicle control (Assay Buffer with DMSO) to the respective wells. c. Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to interact with the enzyme.
- Substrate Addition: Add 40 μ L of the Cathepsin B substrate solution to each well to initiate the enzymatic reaction.
- Measurement: Immediately place the plate in the fluorometric microplate reader and measure the fluorescence intensity kinetically for 30-60 minutes at 37°C.
- Data Analysis: Determine the rate of reaction for each inhibitor concentration. Calculate the percent inhibition relative to the vehicle control and determine the IC₅₀ value.

Inhibition of A β 42 Aggregation Assay

This protocol is based on the methods described for studying the interaction of **Z-Phe-Ala-Diazomethylketone** with A β 42.^[3]

Materials:

- **Z-Phe-Ala-Diazomethylketone**
- Synthetic A β 42 peptide
- Ammonium acetate buffer (7.5 mM, pH 7.4)
- Thioflavin T (ThT)
- 96-well black microplate with a clear bottom
- Fluorometric microplate reader (Excitation: ~450 nm, Emission: ~485 nm)

Procedure:

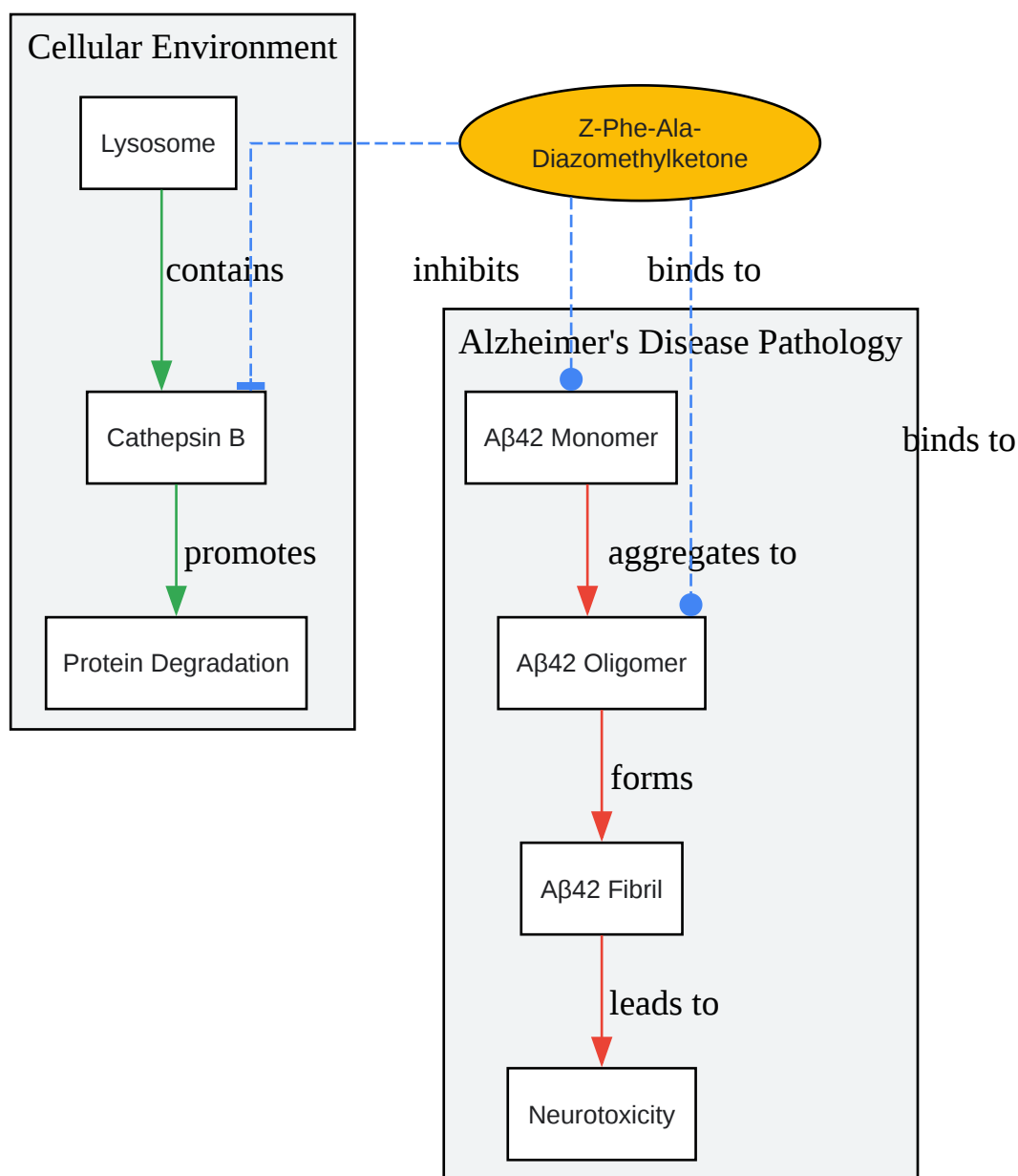
- A β 42 Preparation: a. Dissolve the synthetic A β 42 peptide in a suitable solvent (e.g., 100% hexafluoroisopropanol) to monomerize it. b. Remove the solvent by evaporation under a

gentle stream of nitrogen gas. c. Resuspend the A β 42 peptide in the ammonium acetate buffer to the desired final concentration (e.g., 10 μ M).

- Inhibitor Preparation: Prepare a stock solution of **Z-Phe-Ala-Diazomethylketone** in an appropriate solvent (e.g., DMSO) and then dilute it in the ammonium acetate buffer to the desired final concentrations.
- Aggregation Assay: a. In the wells of the 96-well plate, mix the A β 42 solution with the different concentrations of **Z-Phe-Ala-Diazomethylketone** or a vehicle control. A common molar ratio to test is 1:10 (A β 42:inhibitor).^[3] b. Add Thioflavin T to each well to a final concentration of ~10 μ M. c. Incubate the plate at 37°C with gentle shaking.
- Measurement: Monitor the fluorescence intensity at regular intervals for several hours to days. An increase in fluorescence indicates the formation of amyloid fibrils.
- Data Analysis: Plot the fluorescence intensity versus time for each condition. Compare the aggregation kinetics in the presence of **Z-Phe-Ala-Diazomethylketone** to the control to determine the extent of inhibition.

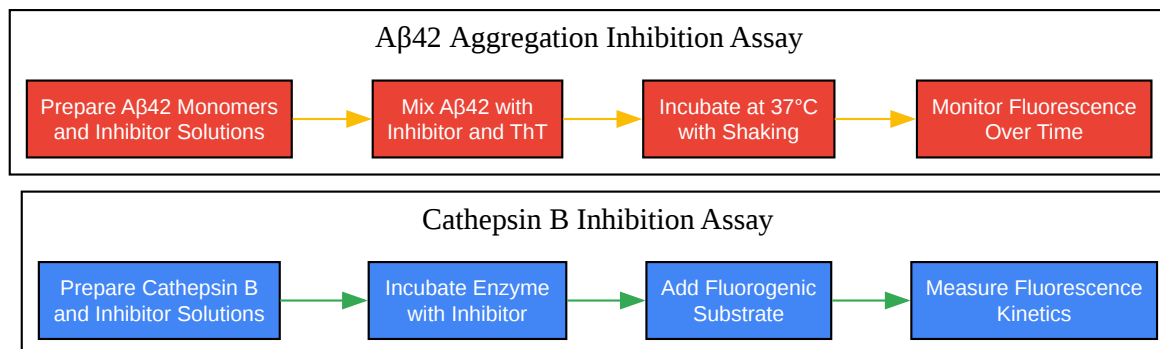
Visualizations

The following diagrams illustrate key concepts related to the application of **Z-Phe-Ala-Diazomethylketone**.



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Caption: Dual inhibitory mechanism of **Z-Phe-Ala-Diazomethylketone**.



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Caption: Experimental workflows for key applications.

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